

Application Notes & Protocols: Fluo-3 Imaging of Sarcoplasmic Reticulum Calcium Release

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Compound of Interest

Compound Name: *Fluo-3 pentaammonium*

Cat. No.: *B12381906*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluo-3 is a fluorescent indicator widely used to measure intracellular calcium ($[Ca^{2+}]_i$) concentrations.[1][2] It is particularly valuable for studying dynamic cellular processes such as calcium release from the sarcoplasmic reticulum (SR), a critical event in muscle contraction, and from the endoplasmic reticulum (ER) in non-muscle cells, which is central to many signaling pathways.[2] Fluo-3 is excitable by the 488 nm argon-ion laser line, making it compatible with common fluorescence microscopy and flow cytometry instrumentation.[2][3][4] Upon binding to Ca^{2+} , Fluo-3's fluorescence intensity at its emission maximum of ~526 nm increases by approximately 100-fold, providing a high-contrast signal for detecting calcium transients.[3][5][6]

The membrane-permeant acetoxymethyl (AM) ester form, Fluo-3 AM, allows for straightforward loading into live cells.[2][3][7][8] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-3 dye in the cytoplasm.[2][3][8] A key characteristic of Fluo-3 is that it does not exhibit a significant spectral shift upon calcium binding, meaning it is used as a single-wavelength indicator and is not suitable for ratiometric measurements.[7] Its relatively weak binding affinity for Ca^{2+} ($K_d \approx 390$ nM) makes it well-suited for measuring high transient calcium concentrations, such as those occurring during release from intracellular stores.[3]

These notes provide a comprehensive guide to using Fluo-3 for imaging and quantifying Ca^{2+} release from the sarcoplasmic reticulum.

Quantitative Data Summary

The following tables summarize the key properties and recommended concentrations for Fluo-3.

Table 1: Spectroscopic and Chemical Properties of Fluo-3

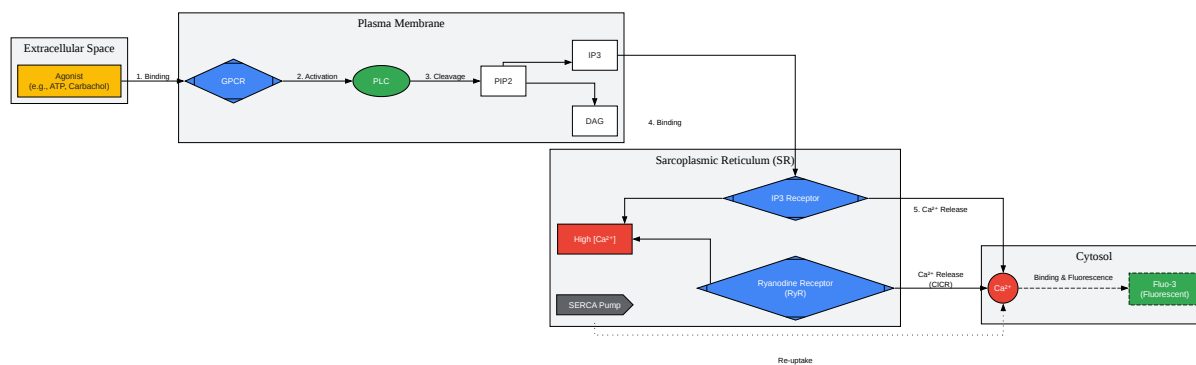
Property	Value	Reference
Excitation Maximum (Ca^{2+} -bound)	~506 nm	[3][7]
Excitation Source	488 nm Argon-ion Laser	[2][3][4]
Emission Maximum (Ca^{2+} -bound)	~526 nm	[3][7]
Dissociation Constant (K_d for Ca^{2+})	~390 nM	[3][9][10]
Fluorescence Enhancement	>100-fold	[3][6]
Quantum Yield (Ca^{2+} -saturated)	~0.15 - 0.18	[3][9]
Molecular Weight (Fluo-3 AM)	1129.85 g/mol	[11]

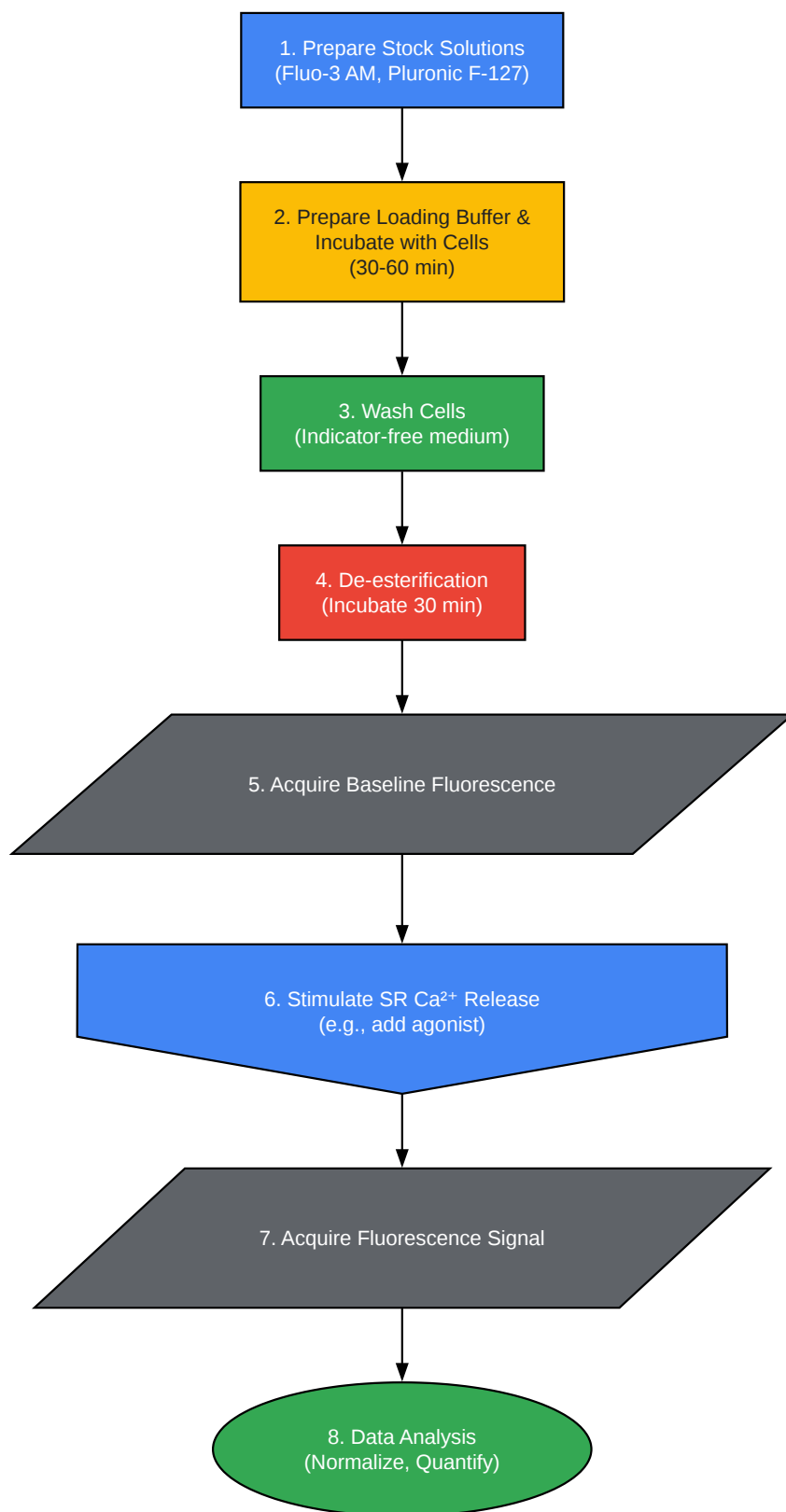
Table 2: Recommended Reagent Concentrations for Cell Loading

Reagent	Stock Concentration	Working Concentration	Purpose
Fluo-3 AM	1-5 mM in anhydrous DMSO	1-5 μ M	Calcium Indicator
Pluronic® F-127	20% (w/v) in DMSO	0.02% - 0.04%	Aids dye solubilization
Probenecid	25-250 mM aqueous solution	1-2.5 mM	Reduces dye leakage

Signaling Pathways and Experimental Workflow

Visual representations of the key biological pathway and the general experimental procedure are provided below.





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